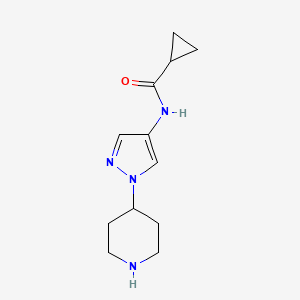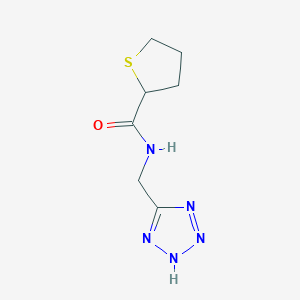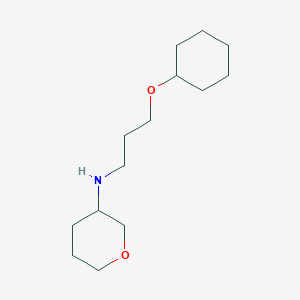
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiolane-2-carbonylamino)pyridine-3-carboxylic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
作用机制
TPCA-1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, bacterial and viral products, and stress, and plays a crucial role in the immune response. TPCA-1 inhibits the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation.
Biochemical and Physiological Effects
TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In a study conducted on mice with collagen-induced arthritis, TPCA-1 was shown to reduce inflammation and joint destruction. TPCA-1 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for IKK. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties. However, TPCA-1 has some limitations for lab experiments. It has been shown to have some toxicity in vivo, and its effects on other signaling pathways and off-target effects are not well understood.
未来方向
There are several future directions for research on TPCA-1. One area of research is to investigate its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Another area of research is to investigate its potential use in cancer treatment, either as a single agent or in combination with other therapies. Additionally, further studies are needed to understand its effects on other signaling pathways and off-target effects.
合成方法
The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The resulting product is then reacted with 2-mercaptoethanol to form 2-(mercaptoethoxy)nicotinoyl chloride. The final step involves the reaction of 2-(mercaptoethoxy)nicotinoyl chloride with glycine to form TPCA-1.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. TPCA-1 has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
5-(thiolane-2-carbonylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-10(9-2-1-3-17-9)13-8-4-7(11(15)16)5-12-6-8/h4-6,9H,1-3H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOWYRMTBJTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NC2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)


